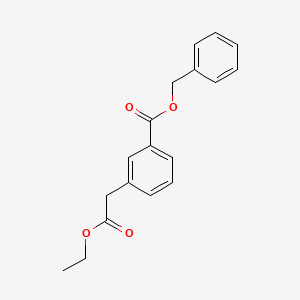
Benzyl 3-ethoxycarbonylmethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-ethoxycarbonylmethylbenzoate is an organic compound that features a benzyl group attached to a benzoate ester This compound is of interest in various fields of chemistry due to its unique structure and reactivity
準備方法
Synthetic Routes and Reaction Conditions
Benzyl 3-ethoxycarbonylmethylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 3-ethoxycarbonylmethylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
Oxidation: Benzyl 3-ethoxycarbonylmethylbenzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: The benzyl group can participate in nucleophilic substitution reactions. For example, treatment with N-bromosuccinimide (NBS) can lead to benzylic bromination.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NBS in carbon tetrachloride (CCl₄).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl bromide derivatives.
科学的研究の応用
Benzyl 3-ethoxycarbonylmethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of Benzyl 3-ethoxycarbonylmethylbenzoate involves its interaction with various molecular targets depending on the context of its use. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of benzyl alcohol and 3-ethoxycarbonylmethylbenzoic acid. The pathways involved in these reactions are typically those associated with ester hydrolysis and subsequent metabolic processes.
類似化合物との比較
Similar Compounds
Benzyl benzoate: Similar structure but lacks the ethoxycarbonylmethyl group.
Ethyl benzoate: Contains an ethyl group instead of a benzyl group.
Methyl 3-ethoxycarbonylmethylbenzoate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl 3-ethoxycarbonylmethylbenzoate is unique due to the presence of both a benzyl group and an ethoxycarbonylmethyl group. This combination imparts distinct reactivity and potential for forming diverse derivatives, making it valuable in synthetic organic chemistry and various applications.
特性
分子式 |
C18H18O4 |
|---|---|
分子量 |
298.3 g/mol |
IUPAC名 |
benzyl 3-(2-ethoxy-2-oxoethyl)benzoate |
InChI |
InChI=1S/C18H18O4/c1-2-21-17(19)12-15-9-6-10-16(11-15)18(20)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3 |
InChIキー |
AROLOWFJFYLDSY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)
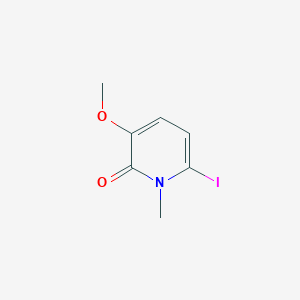

![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12634578.png)
![7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12634585.png)
![Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-](/img/structure/B12634588.png)
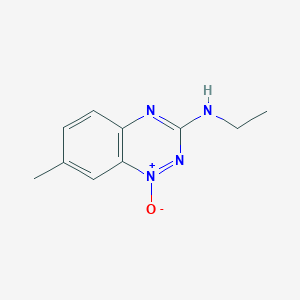

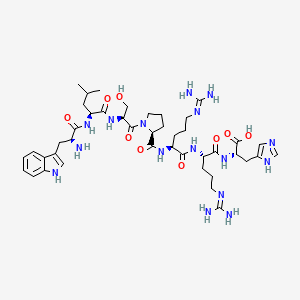
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane](/img/structure/B12634617.png)
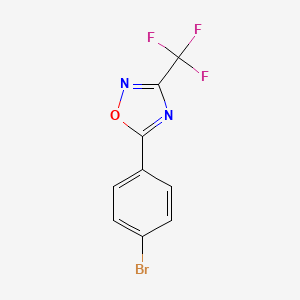
![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)
![1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12634638.png)
